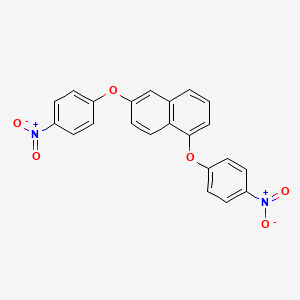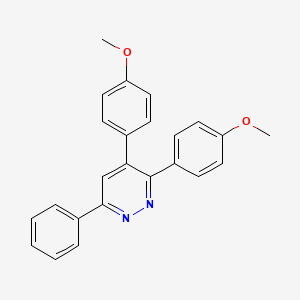![molecular formula C9H8ClN3O B8491278 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8491278.png)
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of a chlorine atom and an allyl group in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with allylamine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Bromo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Chloro-3-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
The uniqueness of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and chlorine atom allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H8ClN3O |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-2-5-13-8-6(11-9(13)14)3-4-7(10)12-8/h2-4H,1,5H2,(H,11,14) |
Clé InChI |
SZWVTHCVLSZHGC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=C(C=CC(=N2)Cl)NC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Difluoroanilino)phenyl]acetic acid](/img/structure/B8491200.png)

![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8491221.png)

![3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol](/img/structure/B8491244.png)







![N-[3-chloropropyl]-4-methylpiperidine](/img/structure/B8491316.png)
